1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester
Overview
Description
1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester is a chemical compound with the molecular formula C11H12N2O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester typically involves the reaction of benzimidazole derivatives with butanoic acid and ethyl ester groups. One common method involves the use of tetrahydrofuran as a solvent and concentrated hydrochloric acid as a catalyst. The reaction mixture is stirred for a specific duration and then poured into water to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-1-butanoic acid derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .
Scientific Research Applications
1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The benzimidazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, depending on its chemical modifications and the biological context .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-1-butanoic acid: A closely related compound with similar properties but without the ethyl ester group.
2-Oxo-1-benzimidazolinebutyric acid: Another derivative with a similar core structure but different functional groups.
Uniqueness
1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-12(16)8-5-9-15-11-7-4-3-6-10(11)14-13(15)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOVEYKMYRRRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439307 | |
Record name | 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116199-86-1 | |
Record name | 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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